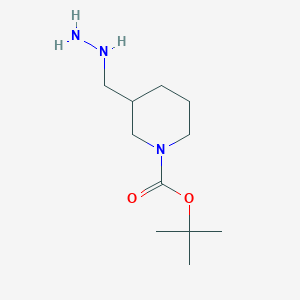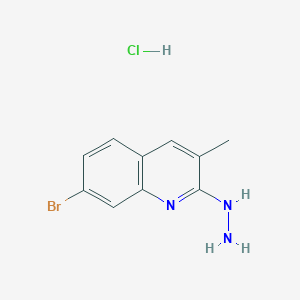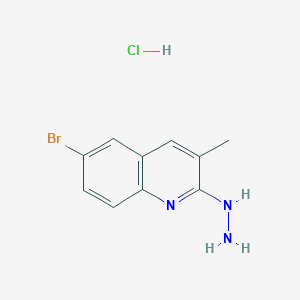
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Descripción general
Descripción
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride (BHMQ) is a chemical compound with the molecular formula C10H11BrClN3 . It has a molecular weight of 288.57 g/mol . This compound has caught the attention of many scientists and researchers around the world due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, hydrazino, and methyl groups on the quinoline ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (288.57 g/mol) and its molecular formula (C10H11BrClN3) . Unfortunately, additional physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The Knorr synthesis method involves the preparation of 6-bromo-2-chloro-4-methylquinoline, a related compound, via a condensation between β-keto esters and 4-bromoaniline. This process, known as the Knorr reaction, is significant in the synthesis of quinoline derivatives (Wlodarczyk et al., 2011).
Antimicrobial Activity
- Compounds derived from 2-hydrazinoquinolines, such as sugar hydrazones, have shown moderate antimicrobial activity, indicating potential applications in combating infectious diseases (Khodair et al., 1998).
- 2-Chloro-6-methylquinoline hydrazone derivatives, synthesized from similar compounds, demonstrated antibacterial activity against various bacterial strains, suggesting their utility in antimicrobial research (Bawa et al., 2009).
Potential in Medicinal Chemistry
- Research on quinazolinones, which are structurally related to 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride, revealed hypotensive properties, indicating their potential in developing blood pressure-lowering drugs (Kumar et al., 2003).
- Synthesis and evaluation of compounds like 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to 6-Bromo-2-hydrazino-3-methylquinoline, showed promising analgesic, anti-inflammatory, and antihelmintic activities, indicating their potential use in therapeutic applications (Sahu et al., 2008).
Propiedades
IUPAC Name |
(6-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPZSOZHOVZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


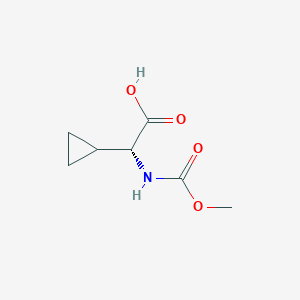
![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)

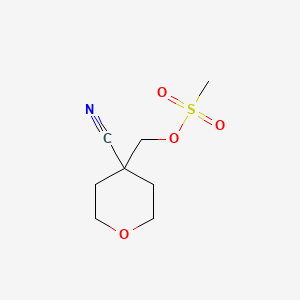

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)

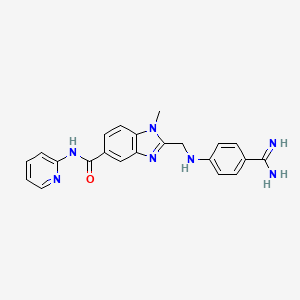
![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)

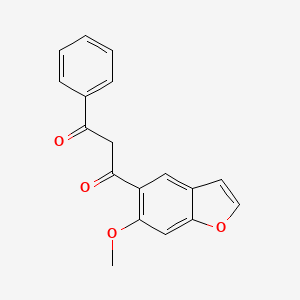
![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)
